methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a structurally complex heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol core. This molecule incorporates an imino linkage to a 2,5-dimethoxybenzoyl group and a methyl acetate ester at position 5.
Properties
IUPAC Name |
methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S/c1-25-11-4-5-14(26-2)12(6-11)19(24)21-20-22(9-18(23)27-3)13-7-15-16(29-10-28-15)8-17(13)30-20/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNYDPDDRDINRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate (CAS Number: 955814-44-5) is a complex organic compound notable for its diverse biological activities. This compound belongs to a class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O7S with a molecular weight of 430.43 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Ring | A heterocyclic structure known for biological activity. |
| Dioxole Group | Enhances reactivity and potential interactions with biological targets. |
| Dimethoxy Substituents | May influence solubility and bioavailability. |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and NUGC-3 (gastric cancer) with IC50 values ranging from 50 μg/mL to over 200 μg/mL depending on the specific derivative and cell line tested .
Antibacterial and Antifungal Effects
The compound has also shown promising antibacterial and antifungal activities:
- In Vitro Testing : Studies have reported that derivatives of benzothiazoles possess broad-spectrum antimicrobial activity. For example, minimal inhibitory concentrations (MICs) against various pathogens were observed at concentrations as low as 50 μg/mL .
The biological activities of this compound are believed to be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : Benzothiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Study on Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer efficacy of several benzothiazole derivatives including this compound. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 50 | Apoptosis induction |
| Compound B | MDA-MB-231 | 75 | Enzyme inhibition |
| Methyl Derivative | NUGC-3 | 100 | Cell cycle arrest |
Antibacterial Activity Assessment
Another study highlighted the antibacterial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings showed:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
| Methyl Derivative | 30 | Both |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s benzothiazole-dioxolo fused core distinguishes it from simpler benzothiazole derivatives. For example:
- Benzothiazolyl-azo-benzoic acids (): These feature a benzothiazole ring coupled to a phenolic carboxylic acid via an azo group. Their applications as dyes and ligands derive from the azo group’s chromophoric properties and chelation capacity .
- 7-Chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole (): A benzoxadiazole derivative with an ethyl ester substituent, synthesized via nucleophilic substitution. Its antimicrobial activity is attributed to the electron-withdrawing chloro and ester groups .
Substituent Effects
- Methoxy Groups : The 2,5-dimethoxybenzoyl moiety in the target compound parallels the methoxyethyl substituent in ethyl 2-(4-(2-methoxyethoxy)phenyl)acetate (). Methoxy groups improve solubility and modulate electronic effects, which influence binding affinity in drug-receptor interactions .
- Ester Functionality : The methyl acetate group in the target compound contrasts with ethyl esters in and . Methyl esters typically exhibit higher metabolic stability but lower solubility than ethyl analogs .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : The dioxolo ring in the target compound likely increases electron density at the benzothiazole core, enhancing π-π stacking or hydrogen-bonding interactions compared to azo or benzoxadiazole derivatives .
- The target’s imine group may confer reactivity similar to these heterocyclic amines, warranting caution in toxicity studies .
- Synthetic Challenges : The fused dioxolo-benzothiazole system requires precise regioselective reactions, contrasting with simpler benzothiazole syntheses ().
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst under inert conditions is common . Purification steps may include recrystallization from DMF/acetic acid mixtures to isolate crystalline products. Statistical experimental design (e.g., factorial designs) can optimize reaction parameters like temperature, molar ratios, and solvent systems to reduce trial-and-error approaches .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm regiochemistry of the imino and dioxolo groups.
- Mass Spectrometry : Verify molecular weight (e.g., ~476–512 g/mol, as seen in structurally similar compounds) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms, especially for the benzothiazole core .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., sulfamoyl or halogenated derivatives) require fume hood use, PPE, and emergency protocols. Consult safety data sheets (SDS) for specific hazards (e.g., respiratory irritation) and first-aid measures (e.g., immediate flushing for eye contact) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulates interactions with biological targets (e.g., enzymes). For example, ICReDD’s workflow integrates computational predictions with experimental validation to prioritize derivatives for synthesis . Reaction path searches can also identify energetically favorable pathways for functionalization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., methyl 2-[(2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-6-sulfamoylbenzothiazol-3-yl]acetate) .
- Dynamic NMR : Detect tautomerism or conformational flexibility in the imino or dioxolo groups.
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based simulations validate experimental shifts .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Apply process engineering principles:
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., cyclization) to improve heat transfer .
- DOE (Design of Experiments) : Statistically optimize variables (e.g., catalyst loading, solvent polarity) using response surface methodology (RSM) .
- In Situ Monitoring : Techniques like FT-IR track reaction progress and identify bottlenecks .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
- Metabolomics : Use LC-MS to identify downstream metabolites and pathways affected in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
